molecular formula C9H11N3O B13340884 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13340884
M. Wt: 177.20 g/mol
InChI Key: INLPULXAJUYHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with 3,3-dimethylacrylic acid under acidic conditions, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3,6,7-Trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and exhibits various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Understanding its biological activity is crucial for its potential applications in drug development.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 177.20 g/mol
  • Structure : The compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results as an antibacterial agent. The mechanism of action involves the inhibition of specific enzymes essential for bacterial growth and survival .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Studies suggest that it interacts with viral enzymes or receptors, inhibiting viral replication. This property makes it a candidate for further investigation as a therapeutic agent against viral infections .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer effect. It has been identified as a potential lead compound in the search for new anticancer drugs. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and leukemia .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents on the pyrazole ring significantly affect its potency against different biological targets. For example:

  • Methyl groups at positions 3, 6, and 7 enhance its interaction with target enzymes.
  • Variations in substituents can lead to different levels of cytotoxicity and selectivity toward cancer cells .

Study 1: Antitubercular Activity

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine scaffold was synthesized and screened for activity against Mycobacterium tuberculosis. The study found that certain derivatives exhibited low cytotoxicity while maintaining significant antitubercular activity within macrophages. The mechanism was distinct from other known antituberculosis agents .

Study 2: Inhibition of Tubulin Polymerization

In another study focusing on microtubule-targeting agents (MTAs), compounds derived from pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit tubulin polymerization. Some derivatives demonstrated potent inhibition comparable to established MTAs like colchicine .

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:

  • One-pot reactions utilizing isocyanides.
  • Multicomponent reactions that allow for efficient assembly of complex structures with high yields .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3,6,7-trimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-5-4-10-12-7(3)6(2)9(13)11-8(5)12/h4H,1-3H3,(H,11,13)

InChI Key

INLPULXAJUYHES-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)C(=C(N2N=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.